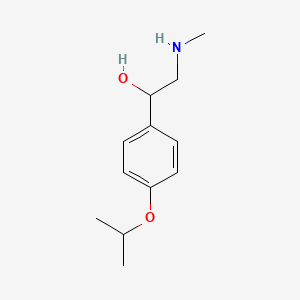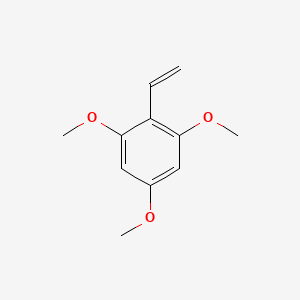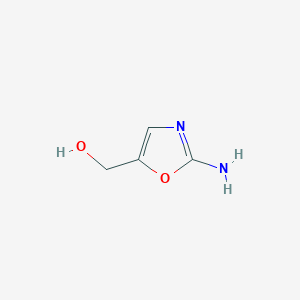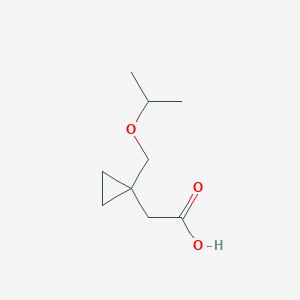
2-Amino-1-(4-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-ethoxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of an amino group attached to the first carbon of the propanone chain and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitroethane in the presence of a base to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method typically employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the nitro group to an amino group under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-1-(4-ethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanones.
Scientific Research Applications
2-Amino-1-(4-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Amino-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Amino-1-(4-ethoxyphenyl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |
InChI Key |
NYVVSPUJQHVIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)








